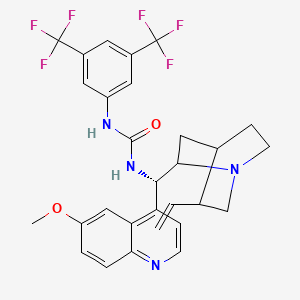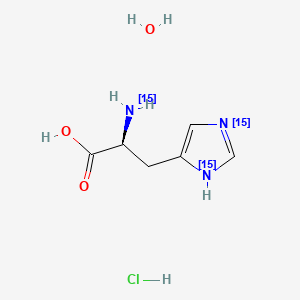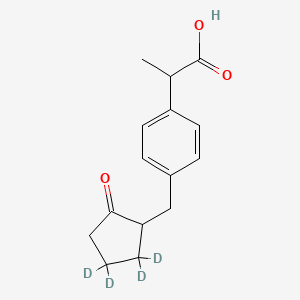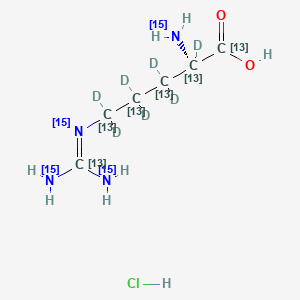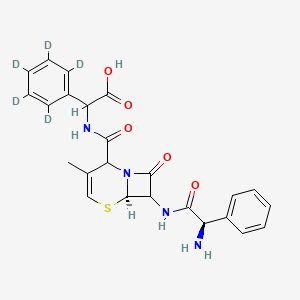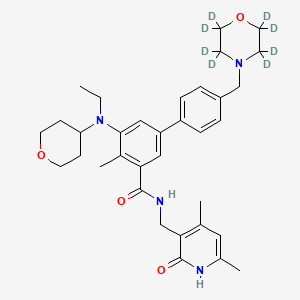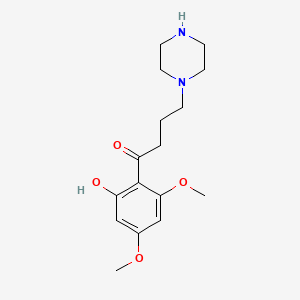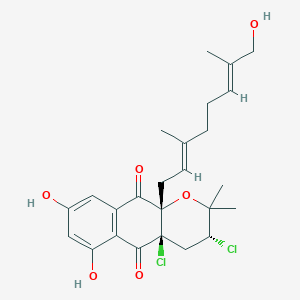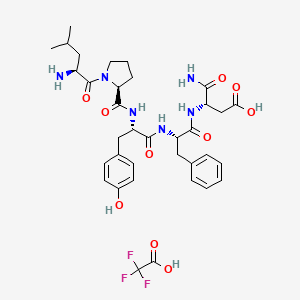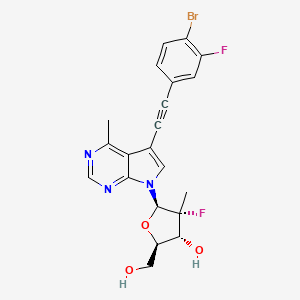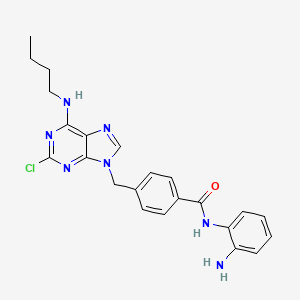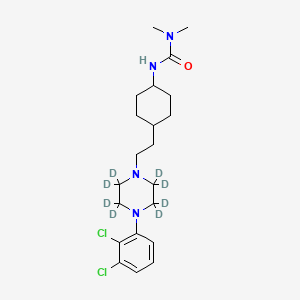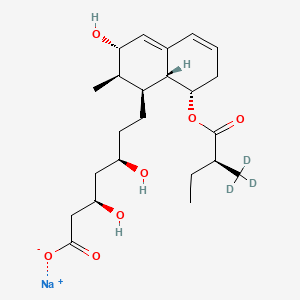
3|A-Hydroxy Pravastatin-d3 (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3|A-Hydroxy Pravastatin-d3 (sodium salt) is a deuterated form of pravastatin, a well-known HMG-CoA reductase inhibitor used primarily to lower cholesterol levels and prevent cardiovascular diseases. This compound is a stable isotope-labeled analog, which makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-Hydroxy Pravastatin-d3 (sodium salt) typically involves the deuteration of pravastatin. The process begins with the fermentation of mevastatin, followed by hydrolysis of the lactone ring to yield the active hydroxy acid form. The deuterium atoms are then introduced through specific chemical reactions, resulting in the deuterated analog. The final product is obtained as a sodium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of 3|A-Hydroxy Pravastatin-d3 (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fermentation techniques and optimized reaction conditions helps in achieving high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3|A-Hydroxy Pravastatin-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols[3][3].
Applications De Recherche Scientifique
3|A-Hydroxy Pravastatin-d3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of pravastatin.
Biology: Employed in studies to understand the metabolic pathways and biological effects of pravastatin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of pravastatin.
Industry: Applied in the development and quality control of pharmaceutical formulations containing pravastatin
Mécanisme D'action
The primary mechanism of action of 3|A-Hydroxy Pravastatin-d3 (sodium salt) is the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to an increase in the uptake of low-density lipoprotein (LDL) cholesterol by the liver. This results in lower plasma cholesterol levels and a reduced risk of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pravastatin: The non-deuterated form of the compound.
Mevastatin: A precursor in the synthesis of pravastatin.
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action
Uniqueness
The uniqueness of 3|A-Hydroxy Pravastatin-d3 (sodium salt) lies in its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
Propriétés
Formule moléculaire |
C23H35NaO7 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
Clé InChI |
QMLCOLOJNAKCFF-QGZOQNJXSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
SMILES canonique |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


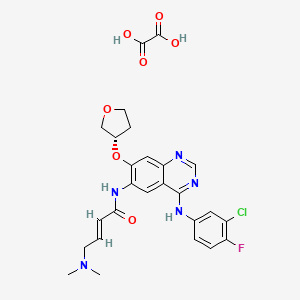
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
